molecular formula C9H9FN4O5 B12510673 2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide

2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide

Cat. No.: B12510673
M. Wt: 272.19 g/mol
InChI Key: NEPLBHLFDJOJGP-UHFFFAOYSA-N
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Description

2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide is a chemical compound known for its application as a chiral derivatizing agent. It is commonly used in the analysis of amino acids, particularly for the separation and determination of enantiomeric amino acids. The compound reacts stoichiometrically with the amino group of enantiomeric amino acids to produce stable diastereomeric derivatives that can be separated by reverse-phase high-performance liquid chromatography (RP-HPLC) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide involves the reaction of 5-fluoro-2,4-dinitroaniline with propanoyl chloride under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of 2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide involves its reaction with primary amines to form stable diastereomeric derivatives. This reaction enhances the detection and separation of enantiomeric compounds in analytical methods such as RP-HPLC. The compound’s ability to form strong covalent bonds with amines makes it an effective derivatizing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide is unique due to its high enantioselectivity and sensitivity in detecting amino acids. Its ability to form stable derivatives under mild conditions makes it preferable over other derivatizing agents. Additionally, its strong absorption at 340 nm allows for detection in the sub-nanomole range, making it highly effective for trace analysis .

Properties

IUPAC Name

2-(5-fluoro-2,4-dinitroanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPLBHLFDJOJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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